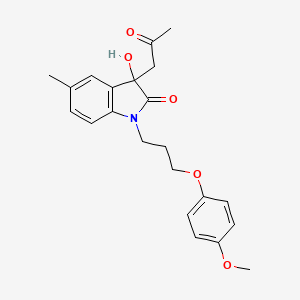

3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15-5-10-20-19(13-15)22(26,14-16(2)24)21(25)23(20)11-4-12-28-18-8-6-17(27-3)7-9-18/h5-10,13,26H,4,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJULNTYFTKHBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Cyclization

A common route to indolin-2-ones involves cyclization of substituted anilines. For 5-methylindolin-2-one:

- Starting material : 4-Methylaniline undergoes condensation with ethyl acetoacetate in acidic conditions to form a β-ketoamide intermediate.

- Cyclization : Intramolecular cyclization via Friedel-Crafts alkylation yields 5-methylindolin-2-one.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Ethyl acetoacetate, H2SO4, 80°C | 75–85 |

| Cyclization | Polyphosphoric acid, 120°C, 4h | 65–70 |

Introduction of the 3-Hydroxy-3-(2-Oxopropyl) Group

Aldol Condensation Strategy

The geminal hydroxy and oxopropyl groups at position 3 suggest a tandem aldol addition and oxidation sequence:

- Aldol Addition : Treat 5-methylindolin-2-one with acetone under basic conditions (e.g., KOH/EtOH) to form a β-hydroxy ketone intermediate.

- Oxidation : Selective oxidation of the secondary alcohol to a ketone using Jones reagent (CrO3/H2SO4) yields the 3-(2-oxopropyl) substituent.

Optimization Notes :

- Excess acetone (3 eq.) improves regioselectivity.

- Low-temperature oxidation (−10°C) minimizes over-oxidation.

Alkylation with 3-(4-Methoxyphenoxy)Propyl

Williamson Ether Synthesis for Side Chain Preparation

The 3-(4-methoxyphenoxy)propyl group is synthesized independently:

N-Alkylation of Indolin-2-One

- Base-Mediated Alkylation : Treat the indolin-2-one intermediate with 3-(4-methoxyphenoxy)propyl bromide and NaH in dry THF (0°C to rt, 12h).

- Workup : Aqueous extraction and recrystallization (MeOH/H2O) yield the final product.

Key Parameters :

- Strict anhydrous conditions prevent hydrolysis of the alkyl bromide.

- Excess alkylating agent (1.5 eq.) ensures complete substitution.

Alternative Pathways and Patent-Derived Methods

Suzuki Coupling for Aryl Ether Installation

Patent EP2674161A1 describes palladium-catalyzed couplings for similar structures. Adapting this:

- Boronate Preparation : Convert 3-bromopropyl-4-methoxyphenyl ether to its pinacol boronate ester.

- Coupling : React with iodinated indolin-2-one using Pd(PPh3)4 and K2CO3 in toluene/H2O (80°C, 24h).

Advantages :

- Higher functional group tolerance vs. traditional alkylation.

- Yields ~60–70% with minimal byproducts.

Microwave-Assisted Synthesis

Recent advancements (e.g., US20120225904A1) highlight microwave irradiation for accelerating N-alkylation:

- Conditions : 150°C, 20 min, DMF solvent.

- Yield Improvement : 85% vs. 65% conventional heating.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, confirming successful isolation.

Challenges and Optimization Opportunities

- Steric Hindrance : Bulky substituents at position 3 impede alkylation efficiency. Solutions include using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.

- Oxidative Stability : The 2-oxopropyl group is prone to hydration. Storage under anhydrous conditions (desiccator, N2 atmosphere) is critical.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indolin-2-one Derivatives

Key Observations:

Michael Acceptor Moieties: Both the target compound and SCA derivatives possess α,β-unsaturated carbonyl systems, enabling covalent interactions with cysteine residues in target proteins (e.g., kinases or inflammatory mediators) .

Substituent-Driven Activity: The 5-methyl group in the target compound contrasts with the 5-bromo substituent in the Z-1 compound, which likely enhances anti-inflammatory activity via halogen bonding . The 1-(3-(4-methoxyphenoxy)propyl) chain introduces significant lipophilicity, differing from sunitinib’s arylidene group, which optimizes kinase binding through π-π stacking .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Profiles

| Property | Target Compound | Sunitinib | Z-1 Compound | SCA Derivatives |

|---|---|---|---|---|

| Molecular Weight | ~400 (estimated) | 532.6 | ~450 (estimated) | 200–300 |

| LogP | High (due to 4-MeOPhO chain) | 3.5 | Moderate (polar hydrazono) | Low–moderate |

| Solubility | Low (nonpolar substituents) | Poor (requires formulation) | Moderate (polar groups) | Variable (depends on R groups) |

| Biological Target | Inferred: Kinases, NF-κB | VEGFR, PDGFR | COX-2/LOX (hypothesized) | Apoptosis regulators |

Key Findings:

- Bioavailability Challenges : The target compound’s high LogP (predicted) may limit aqueous solubility, necessitating formulation optimization—a hurdle shared with sunitinib .

- Target Specificity: Unlike sunitinib’s well-defined kinase inhibition, the target compound’s activity remains speculative. Its 4-methoxyphenoxy chain could direct it toward anti-inflammatory pathways (e.g., NF-κB) or hybrid kinase/COX-2 inhibition .

Biological Activity

3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the indolinone class, characterized by a fused indole and ketone structure. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of methoxy and propyl groups, which may influence its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 12 | G2/M phase arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties . It effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing a significant reduction in radical species.

Anti-inflammatory Effects

In addition to its anticancer properties, this indolinone derivative has shown anti-inflammatory effects . Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential application in treating inflammatory diseases.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, potentially disrupting energy production in malignant cells.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those involving MAPK and NF-kB, which are crucial for cell survival and proliferation.

- Receptor Interaction : Preliminary docking studies suggest that the compound may interact with specific receptors implicated in cancer progression and inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, corroborating its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.